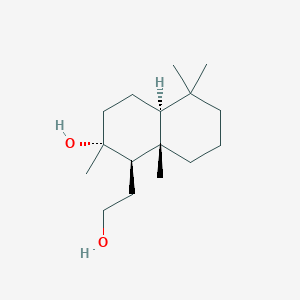

Ambroxdiol

Cat. No. B161294

Key on ui cas rn:

38419-75-9

M. Wt: 254.41 g/mol

InChI Key: AIALTZSQORJYNJ-LQKXBSAESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04798799

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Tween-80

Quantity

0.1 mL

Type

reactant

Reaction Step One

Name

Sclareol

Quantity

10 mg

Type

reactant

Reaction Step One

Name

Sclareol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Tween-80

Quantity

8 g

Type

solvent

Reaction Step Three

[Compound]

Name

H2KPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

MgSO4.7H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

NH4NO3

Quantity

100 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C@@:14]12[C@@H:23](CC[C@@](O)(C=C)C)[C@@:22]([OH:32])([CH3:31])[CH2:21][CH2:20][C@H:19]1[C:18]([CH3:34])([CH3:33])[CH2:17][CH2:16][CH2:15]2>>[OH:32][C:22]1([CH3:31])[CH2:21][CH2:20][CH:19]2[C:18]([CH3:33])([CH2:17][CH2:16][CH2:15][C:14]2([CH3:13])[CH3:23])[CH:34]1[CH2:3][CH2:2][OH:1]

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

[Compound]

|

Name

|

Tween-80

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

Sclareol

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Two

|

Name

|

Sclareol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Three

[Compound]

|

Name

|

Tween-80

|

|

Quantity

|

8 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

H2KPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

MgSO4.7H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

NH4NO3

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to each flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each flask was inoculated with 5% by volume of three days

|

|

Duration

|

3 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions during the next 5 days, afterwhich the incubation

|

|

Duration

|

5 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for a further 4 days

|

|

Duration

|

4 d

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided a crude

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (4.0 g), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from hexane/chloroform

|

Outcomes

Product

Details

Reaction Time |

3.5 (± 0.5) d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1(C(C2(CCCC(C2CC1)(C)C)C)CCO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04798799

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Tween-80

Quantity

0.1 mL

Type

reactant

Reaction Step One

Name

Sclareol

Quantity

10 mg

Type

reactant

Reaction Step One

Name

Sclareol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Tween-80

Quantity

8 g

Type

solvent

Reaction Step Three

[Compound]

Name

H2KPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

MgSO4.7H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

NH4NO3

Quantity

100 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C@@:14]12[C@@H:23](CC[C@@](O)(C=C)C)[C@@:22]([OH:32])([CH3:31])[CH2:21][CH2:20][C@H:19]1[C:18]([CH3:34])([CH3:33])[CH2:17][CH2:16][CH2:15]2>>[OH:32][C:22]1([CH3:31])[CH2:21][CH2:20][CH:19]2[C:18]([CH3:33])([CH2:17][CH2:16][CH2:15][C:14]2([CH3:13])[CH3:23])[CH:34]1[CH2:3][CH2:2][OH:1]

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

[Compound]

|

Name

|

Tween-80

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

Sclareol

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Two

|

Name

|

Sclareol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Three

[Compound]

|

Name

|

Tween-80

|

|

Quantity

|

8 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

H2KPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

MgSO4.7H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

NH4NO3

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to each flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each flask was inoculated with 5% by volume of three days

|

|

Duration

|

3 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions during the next 5 days, afterwhich the incubation

|

|

Duration

|

5 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for a further 4 days

|

|

Duration

|

4 d

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided a crude

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (4.0 g), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from hexane/chloroform

|

Outcomes

Product

Details

Reaction Time |

3.5 (± 0.5) d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1(C(C2(CCCC(C2CC1)(C)C)C)CCO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04798799

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Tween-80

Quantity

0.1 mL

Type

reactant

Reaction Step One

Name

Sclareol

Quantity

10 mg

Type

reactant

Reaction Step One

Name

Sclareol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Tween-80

Quantity

8 g

Type

solvent

Reaction Step Three

[Compound]

Name

H2KPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

MgSO4.7H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

NH4NO3

Quantity

100 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C@@:14]12[C@@H:23](CC[C@@](O)(C=C)C)[C@@:22]([OH:32])([CH3:31])[CH2:21][CH2:20][C@H:19]1[C:18]([CH3:34])([CH3:33])[CH2:17][CH2:16][CH2:15]2>>[OH:32][C:22]1([CH3:31])[CH2:21][CH2:20][CH:19]2[C:18]([CH3:33])([CH2:17][CH2:16][CH2:15][C:14]2([CH3:13])[CH3:23])[CH:34]1[CH2:3][CH2:2][OH:1]

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

[Compound]

|

Name

|

Tween-80

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

Sclareol

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Two

|

Name

|

Sclareol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C

|

Step Three

[Compound]

|

Name

|

Tween-80

|

|

Quantity

|

8 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

H2KPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

MgSO4.7H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

NH4NO3

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to each flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each flask was inoculated with 5% by volume of three days

|

|

Duration

|

3 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in portions during the next 5 days, afterwhich the incubation

|

|

Duration

|

5 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for a further 4 days

|

|

Duration

|

4 d

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided a crude

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (4.0 g), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was crystallized from hexane/chloroform

|

Outcomes

Product

Details

Reaction Time |

3.5 (± 0.5) d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1(C(C2(CCCC(C2CC1)(C)C)C)CCO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |